molecular formula C17H25NO3 B2813472 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide CAS No. 2034240-72-5

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide

Cat. No.: B2813472
CAS No.: 2034240-72-5
M. Wt: 291.391
InChI Key: OEJAKBGQTJMXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.391. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis of C15 Polyketide Spiroketals

Researchers have explored the asymmetric synthesis of C15 polyketide spiroketals, utilizing a derivative of the compound for the synthesis of spiroketal structures with high stereo- and enantioselectivity. These spiroketals showed cytotoxicity toward cancer cell lines, indicating their potential application in cancer research (Meilert, Pettit, & Vogel, 2004).

Inhibitors of the F-Box Protein SKP2

Another study focused on synthesizing and testing the activity of small-molecule inhibitors targeting the SCFSKP2 E3 ligase complex, crucial for cell cycle regulation. Derivatives of the compound showed promise in disrupting this complex, providing a pathway to develop new cancer therapies (Shouksmith et al., 2015).

Orally Active CCR5 Antagonist

The synthesis of an orally active CCR5 antagonist for potential use in treating HIV was also reported. This research involved a practical synthesis approach using a derivative of the compound, showing the versatility of this chemical structure in developing therapeutic agents (Ikemoto et al., 2005).

Synthesis of N-Substituted Aryl Propanamides

A method for synthesizing N-substituted-3-aryl propanamides in an aqueous medium was described, showcasing the compound's role in facilitating environmentally friendly chemical reactions. This process highlights its application in synthesizing compounds with potential pharmaceutical uses (Dou et al., 2013).

Antioxidative ACE Inhibitors from Seaweed

Research on natural products led to the discovery of antioxidative angiotensin-converting enzyme (ACE) inhibitors from seaweed, using derivatives of the compound. These findings suggest its application in developing natural antihypertensive agents with additional antioxidant properties (Maneesh & Chakraborty, 2018).

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-3-4-13(2)15(11-12)17(20)18-8-5-16(19)14-6-9-21-10-7-14/h3-4,11,14,16,19H,5-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAKBGQTJMXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.